Dodecylphosphorylcholine

Description

Historical Context of Amphiphilic Molecules in Structural Biology

The study of membrane proteins has historically been fraught with challenges. numberanalytics.com Embedded within the lipid bilayer of cell membranes, these proteins are inherently hydrophobic, making them notoriously difficult to isolate and study in aqueous environments without disrupting their native structure. numberanalytics.comajabs.org The quest for methods to solubilize and stabilize membrane proteins for structural analysis led to the exploration of amphiphilic molecules, also known as surfactants or detergents. mdpi.comcusabio.comwisdomlib.org These molecules possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. wisdomlib.orgtutoring-blog.co.uk This dual nature allows them to form micelles, which are microscopic spherical structures with a hydrophobic core and a hydrophilic exterior, in aqueous solutions. mdpi.compeakproteins.com These micelles can encapsulate the hydrophobic regions of membrane proteins, effectively shielding them from the aqueous solvent and maintaining their structural integrity. cusabio.com

The journey of using detergents in structural biology began decades ago, with early successes like the crystallization of the photosynthetic reaction center using the zwitterionic detergent Lauryldimethylamine-N-oxide (LDAO). mdpi.com This breakthrough paved the way for the development and screening of a vast array of detergents with varying properties, each suited for different types of membrane proteins. numberanalytics.commdpi.com The realization that the choice of detergent is a critical step in the successful structural determination of a membrane protein spurred extensive research into creating novel detergents with improved solubilization and stabilization capabilities. mdpi.comnih.gov

Rationale for Dodecylphosphorylcholine as a Membrane Mimetic

Among the plethora of available detergents, this compound (DPC) has emerged as a particularly valuable tool, especially for studies employing Nuclear Magnetic Resonance (NMR) spectroscopy. cam.ac.uk The rationale for its widespread use stems from several key characteristics that make it an effective membrane mimetic:

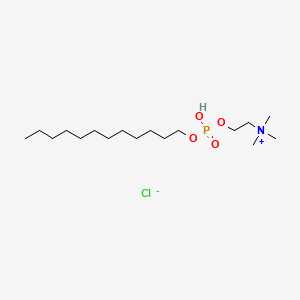

Phosphocholine (B91661) Head Group: DPC possesses a phosphocholine head group, which is identical to that found in phosphatidylcholines, a major class of phospholipids (B1166683) in the cell membranes of human and other eukaryotic cells. benthamopen.comnih.gov This structural similarity allows DPC to provide a more native-like environment for the hydrophilic portions of membrane proteins compared to detergents with dissimilar head groups.

Micelle Formation: DPC monomers self-assemble into stable, relatively small, and uniform micelles in aqueous solution above a certain concentration known as the critical micelle concentration (CMC). mdpi.comresearchgate.net These micelles create a hydrophobic core that mimics the interior of a cell membrane, providing a solubilizing environment for the transmembrane domains of proteins. acs.org

Favorable Properties for NMR: For solution NMR studies, the size of the protein-detergent complex is a critical factor. researchgate.net DPC forms micelles with an estimated aggregation number of around 56 to 80, resulting in a total molecular weight that is often amenable to high-resolution NMR analysis. researchgate.netuiuc.edu Furthermore, the availability of deuterated DPC (d38-DPC), where hydrogen atoms in the alkyl chain are replaced with deuterium (B1214612), is a significant advantage. researchgate.net This isotopic labeling minimizes interfering signals from the detergent itself in proton NMR experiments, thereby enhancing the clarity and resolution of the protein's signals. cam.ac.uk

Overview of this compound's Role in Modern Biophysical Techniques

This compound has become a cornerstone in a variety of modern biophysical techniques aimed at unraveling the structure and dynamics of membrane proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DPC is arguably one of the most widely used detergents for solution NMR studies of membrane proteins. cam.ac.uk Its ability to form stable micelles that solubilize and maintain the functionality of many membrane proteins allows for the determination of their three-dimensional structures and the investigation of their dynamic properties at an atomic level. cam.ac.uknih.govresearchgate.net Numerous studies have successfully employed DPC micelles to elucidate the structures of various membrane protein fragments and domains, including those from G-protein-coupled receptors (GPCRs) and ion channels. nih.govnih.govplos.org

X-ray Crystallography: While less common than in NMR, DPC has also been utilized in the crystallization of membrane proteins for X-ray diffraction studies. The detergent micelle provides the necessary environment to maintain the protein's folded state during the crystallization process. scispace.com The combination of NMR for initial characterization and screening in DPC, followed by crystallization for high-resolution structure determination, has proven to be a powerful approach. scispace.com

Other Biophysical Methods: Beyond NMR and crystallography, DPC is also employed in other techniques such as circular dichroism (CD) spectroscopy to assess the secondary structure of membrane peptides and proteins in a membrane-like environment. nih.gov It is also used in conjunction with solid-state NMR, often in the form of bicelles (disc-shaped lipid-detergent aggregates), to study the alignment and structure of membrane-associated peptides and proteins. researchgate.netnih.govnih.gov

Table 1: Properties of this compound (DPC)

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C17H38NO4P | |

| Molecular Weight | 351.46 g/mol | N/A |

| Critical Micelle Concentration (CMC) | ~1 mM in aqueous solution | researchgate.net |

| Aggregation Number | ~56 ± 5 | researchgate.net |

| Micelle Molecular Weight | ~25-28 kDa | uiuc.edu |

Table 2: Applications of this compound in Research

| Application Area | Specific Use | Example Research | Reference(s) |

|---|---|---|---|

| Structural Biology | Solubilization and stabilization of membrane proteins for NMR spectroscopy. | Structure determination of a G-protein-coupled receptor fragment. | nih.govresearchgate.net |

| Analysis of voltage-gated sodium channel peptides. | nih.gov | ||

| Structural study of the SARS Coronavirus envelope protein ion channel. | plos.org | ||

| Biophysics | Formation of bicelles for solid-state NMR studies. | Structural analysis of membrane proteins in oriented samples. | researchgate.netnih.gov |

| Characterization of peptide conformation using Circular Dichroism. | nih.gov | ||

| Drug Delivery | As a model system for developing drug delivery vehicles. | Encapsulation and interaction studies with drugs like doxorubicin. | plos.org |

Properties

CAS No. |

53949-18-1 |

|---|---|

Molecular Formula |

C17H39ClNO4P |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

2-[dodecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;chloride |

InChI |

InChI=1S/C17H38NO4P.ClH/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4;/h5-17H2,1-4H3;1H |

InChI Key |

ZDVDUTIMUBTCIR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C.[Cl-] |

Synonyms |

DDPPC dodecyl phosphocholine dodecylphosphocholine dodecylphosphorylcholine FC12 compound foscholine-12 laurylphosphorylcholine n-dodecylphosphorylcholine |

Origin of Product |

United States |

Biophysical Characterization and Supramolecular Assembly of Dodecylphosphorylcholine Micelles

Principles of Dodecylphosphorylcholine Micelle Formation

The formation of DPC micelles is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic dodecyl tails of DPC molecules minimize their contact with water by aggregating together, while the hydrophilic phosphorylcholine (B1220837) headgroups remain exposed to the aqueous phase. This self-assembly process is fundamental to its application as a membrane-mimicking agent in various research fields. acs.orgplos.org

Aggregation Behavior and Critical Micelle Concentration Considerations in Research Applications

A key parameter governing the formation of micelles is the critical micelle concentration (CMC), which is the concentration of surfactant above which micelles spontaneously form. ijpsonline.com For this compound, the CMC is approximately 1.5 mM. avantiresearch.comcaymanchem.com Below the CMC, DPC molecules exist predominantly as monomers in solution. As the concentration increases and surpasses the CMC, the monomers aggregate to form micelles. researchgate.net

The aggregation number, which is the number of DPC molecules in a single micelle, is another crucial characteristic. Experimental and simulation studies have reported aggregation numbers for DPC micelles ranging from approximately 44 to 90, depending on the experimental conditions and measurement techniques. acs.orgacs.orgresearchgate.net For instance, at a concentration of 20 mM, the aggregation number is around 53-56, which increases to about 90 at 100 mM. acs.orgacs.org The aggregation behavior and CMC are critical considerations in research applications, as they dictate the concentration range at which DPC can effectively be used to create a stable micellar environment for studying membrane proteins or other biomolecules. avantiresearch.comresearchgate.net

Table 1: Aggregation Properties of this compound Micelles

| Property | Value | Conditions/Method |

|---|---|---|

| Critical Micelle Concentration (CMC) | ~1.5 mM | avantiresearch.comcaymanchem.com |

| Critical Micelle Concentration (CMC) | 1.25 mM | Implicit Solvent Simulations acs.orgacs.org |

| Aggregation Number | 53-56 | 20 mM DPC concentration acs.orgacs.org |

| Aggregation Number | 90 | 100 mM DPC concentration acs.orgacs.org |

| Aggregation Number | 44 ± 5 | NMR Spectroscopy (228 mM DPC) researchgate.net |

| Aggregation Number | 56 | NMR Spectroscopy (98 mM DPC) researchgate.net |

| Aggregation Number | 60-70 | Small-Angle X-ray Scattering (SAXS) researchgate.net |

| Aggregation Number | 70.6 ± 5 | Small-Angle Neutron Scattering (SANS) researchgate.net |

Factors Influencing this compound Micellar Stability

The stability of DPC micelles is influenced by several factors, including temperature, pH, and the presence of salts or other molecules in the solution. ijpsonline.comnih.gov

Temperature: Temperature can affect the stability, size, and shape of micelles. nih.gov Studies have shown that DPC micelles can become unstable at higher temperatures, as indicated by increased fluctuations in their radius of gyration. nih.gov

Ionic Strength: The addition of salts, such as lithium chloride, can influence the CMC of DPC. Generally, an increase in salt concentration leads to a decrease in the CMC, which is attributed to the "salting-out" effect on the hydrophobic chains, favoring micelle formation. researchgate.net

Interactions with other molecules: The presence of other molecules, such as peptides or drugs, can affect micellar stability. For instance, the interaction of peptides with DPC micelles can lead to an increase in the aggregation number to accommodate the bound molecules. nih.gov The stability of mixed micelles, for example those containing both DPC and dodecylmaltoside (DDM), is also dependent on the mixing ratio of the two surfactants. nih.gov

Thermodynamic and kinetic stability are both important for the practical application of micelles. ijpsonline.com The hydrophobic interactions between the dodecyl chains are a primary driving force for micellization, while electrostatic interactions between the zwitterionic headgroups also play a role. acs.orgplos.org

Structural and Dynamic Properties of this compound Micelles

The structure and dynamics of DPC micelles have been extensively studied using a variety of experimental techniques and molecular dynamics simulations, providing detailed insights into their morphology, internal organization, and the behavior of the individual surfactant molecules within the aggregate.

Micellar Morphology and Geometric Parameters

DPC micelles are generally considered to be roughly spherical or slightly ellipsoidal in shape. researchgate.netacs.org Molecular dynamics simulations have provided detailed geometric parameters for these micelles. For a micelle with an aggregation number of around 54, the radius of gyration is approximately 17 Å. acs.org The shape of the micelle can be influenced by the aggregation number; smaller micelles may adopt a more prolate ellipsoid shape. researchgate.net

The principal moments of inertia are often used to characterize the shape of a micelle. researchgate.net For a perfectly spherical micelle, these moments would be equal. Deviations from this indicate an ellipsoidal or irregular shape. nih.gov

Table 2: Geometric Parameters of this compound Micelles

| Parameter | Value | Aggregation Number | Method |

|---|---|---|---|

| Radius of Gyration (Rg) | ~17 Å | 54 | Molecular Dynamics Simulation acs.org |

| Radius of Gyration (Rg) | 16.8 - 17.1 Å | - | All-atom force fields researchgate.net |

| Shape | Slightly ellipsoidal | ~54 | Molecular Dynamics Simulation acs.org |

| Shape | Prolate ellipsoid | 40 | Molecular Dynamics Simulation researchgate.net |

Internal Organization and Water Penetration Dynamics within this compound Micelles

The internal structure of a DPC micelle is characterized by a hydrophobic core composed of the dodecyl chains and a hydrophilic shell formed by the phosphorylcholine headgroups. The terminal methyl groups of the dodecyl chains are randomly distributed throughout the core, while the nitrogen atoms of the headgroups are located at the micelle-water interface. nih.gov

A key aspect of micellar structure is the extent of water penetration into the hydrophobic core. Molecular dynamics simulations have shown that the phosphocholine (B91661) headgroup is well-solvated, but there is no significant water penetration into the core of the micelle. nih.gov This distinct separation between the hydrophobic core and the aqueous environment is crucial for the micelle's ability to solubilize nonpolar molecules. The surface of contact between the DPC headgroup and water molecules represents a significant portion, between 70% and 80%, of the total micelle surface area. acs.org

Surfactant Conformation and Chain Relaxation within this compound Aggregates

The dodecyl chains within the DPC micelle are not static but exhibit considerable conformational flexibility. The C-C bonds of the alkyl chains can adopt both trans and gauche conformations, with frequent transitions between these states. nih.gov On average, about 11% of the C-C bonds are in the gauche conformation. nih.gov Molecular dynamics studies have indicated that the flexibility of the DPC alkyl chain can be somewhat reduced within the micelle compared to free monomers, with a slight overestimation of the trans population of the C-C-C-C dihedral angle in some simulations. acs.org

Theoretical and Computational Investigations of this compound Micellar Systems

This compound (DPC) micellar systems have been the subject of extensive theoretical and computational investigation, primarily through molecular dynamics (MD) simulations. These studies provide atomic-level insights into the structure, dynamics, and self-assembly of DPC micelles, complementing experimental findings and aiding in the interpretation of experimental data.

Molecular Dynamics Simulations of this compound Micelle Self-Assembly

Molecular dynamics simulations have proven to be a powerful tool for characterizing the spontaneous self-assembly and equilibrium properties of DPC micelles. nih.govacs.org These simulations model the interactions between individual DPC molecules and surrounding water molecules, allowing researchers to observe the dynamic process of micellization from a random distribution of monomers to the formation of stable aggregates. acs.orgnih.gov

The self-assembly process is driven by the amphipathic nature of DPC molecules. The hydrophobic dodecyl chains seek to minimize contact with water, while the hydrophilic phosphocholine headgroups remain exposed to the aqueous environment. nih.gov This leads to the spontaneous aggregation of DPC monomers into clusters that evolve into stable micelles. nih.gov Quantum chemical calculations and molecular simulations indicate that the aggregation is primarily driven by van der Waals attraction, with electrostatic repulsion playing a minor role. nih.gov The process is characterized by a decrease in the solvent-accessible surface area (SASA) as the molecules aggregate, which reflects the reduction of unfavorable interactions between the hydrophobic tails and water. nih.gov

Simulations starting with randomly dispersed DPC molecules show that they can self-assemble into micelles with aggregation numbers that fall within the range reported in experimental literature. nih.govacs.org The aggregation kinetics and final micelle structure can be thoroughly examined. acs.org Studies have shown that the shape and position of these molecular clusters can undergo significant dynamic changes during the initial phase of the simulation (e.g., within the first 70 nanoseconds) before stabilizing. nih.gov

Once formed, the simulated DPC micelles exhibit a slightly ellipsoidal or prolate shape, which is in good agreement with experimental data from techniques like small-angle X-ray scattering (SAXS). nih.govacs.orgacs.org The internal structure consists of a disordered, liquid-like hydrophobic core formed by the dodecyl chains and a hydrated outer shell composed of the phosphocholine headgroups. acs.org The flexibility of the acyl chains allows for dynamic encounters with the solvated outer shell, which helps to explain long-standing questions about the extent of water penetration into the micelle interior. nih.govacs.org While the core is largely shielded from water, simulations show that water molecules form various hydrogen-bond patterns with the surfactant headgroup. acs.org The contact surface between the DPC headgroups and water molecules typically accounts for 70% to 80% of the total micelle surface area. acs.orgresearchgate.net

The table below summarizes findings from various MD simulations on DPC micelle self-assembly and structure.

| Simulation Parameter | Finding | References |

| Aggregation Number | Simulations show self-assembly into micelles with sizes (e.g., 40, 54, 60, 65 lipids) consistent with experimental ranges. | nih.govacs.orgacs.org |

| Micelle Shape | Generally found to be slightly ellipsoidal, not perfectly spherical. | nih.govacs.orgacs.org |

| Radius of Gyration | Approximately 17 Å, largely independent of the force field used. | acs.orgresearchgate.net |

| Hydration | The micelle interior shows limited hydration, but the acyl chains are flexible enough to dynamically encounter the solvated outer shell. The headgroup-water contact area is 70-80% of the total surface. | nih.govacs.orgacs.org |

| Assembly Dynamics | Driven by van der Waals attraction and hydrophobic effects. The process involves a decrease in solvent-accessible surface area and stabilization over tens of nanoseconds. | nih.gov |

Force Field Development and Validation for this compound Simulations

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the force field, which is the set of mathematical functions and parameters that describes the potential energy of the system. researchgate.net For DPC, significant effort has been dedicated to developing and validating force fields to ensure that simulations can reliably reproduce experimental observations.

Several widely used biomolecular force fields, including CHARMM, GROMOS, and AMBER, have been tested and compared for DPC micelle simulations. acs.orgresearchgate.net A comparative study evaluated the CHARMM36, GROMOS53A6, GROMOS54A7, and GROMOS53A6/Berger force fields. acs.org It was found that while all force fields produced generally consistent results, there were minor differences. researchgate.net For instance, a new potential developed by associating newly derived RESP atomic charges with the Amber99SB force field was shown to reproduce important structural properties and experimental data reasonably well. acs.orgresearchgate.net However, this Amber99SB-based model was found to slightly overestimate the trans population of a key dihedral angle in the alkyl chain, suggesting a reduction in the chain's flexibility compared to other models. acs.org

Validation of a force field involves comparing simulated properties with known experimental data. For DPC micelles, key validation metrics include:

Aggregation Number: The average number of DPC molecules in a micelle.

Micellar Shape and Size: Parameters like the radius of gyration and the principal moments of inertia, which can be compared with results from scattering experiments. nih.govacs.org

Internal Dynamics: The relaxation behavior and order parameters of the lipid chains, which can be compared with NMR relaxation data. acs.orgresearchgate.net

In addition to all-atom force fields, coarse-grained (CG) models, such as the MARTINI force field, are also employed. acs.orgnih.gov In CG simulations, groups of atoms are represented as single particles, which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. acs.org The MARTINI force field has been used to study the stability and interactions of mixed micelles containing DPC and other surfactants like dodecylmaltoside (DDM). acs.org These CG models are also parameterized and validated against experimental data or more detailed all-atom simulations. acs.orgnih.gov

The table below provides a comparison of different force fields used in DPC micelle simulations.

| Force Field | Type | Key Findings/Validation | References |

| Amber99SB (with new RESP charges) | All-Atom | Reproduces key structural properties and experimental data well. May slightly reduce alkyl chain flexibility. | acs.orgresearchgate.net |

| CHARMM36 | All-Atom | Provides results consistent with other major force fields and experimental data for micellar properties. | acs.org |

| GROMOS (53A6, 54A7) | All-Atom | Used in comparative studies, showing broad agreement on micelle size and shape. | acs.orgresearchgate.net |

| MARTINI | Coarse-Grained | Effective for studying larger systems and longer timescale phenomena, such as the interaction of mixed micelles with membranes. | acs.orgnih.gov |

The continuous development and rigorous validation of force fields are crucial for advancing the accuracy and predictive power of computational studies on DPC and other complex biomolecular systems. researchgate.net

Dodecylphosphorylcholine As a Membrane Mimetic in Structural Biology and Biophysics

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

Dodecylphosphorylcholine (DPC) is a zwitterionic detergent frequently employed as a membrane mimetic for the structural and biophysical analysis of membrane proteins using Nuclear Magnetic Resonance (NMR) spectroscopy. caymanchem.comglpbio.com Its properties allow it to form assemblies such as micelles and bicelles that create a more native-like, lipid-based environment than organic solvents, which can denature proteins. nih.gov This characteristic is crucial for studying the structure, dynamics, and interactions of membrane proteins that are otherwise challenging to analyze in their native, large-scale lipid bilayer environment.

Solid-State NMR Applications with this compound Bicelles

For larger membrane proteins or those that are not stable in micelles, solid-state NMR (ssNMR) provides an alternative approach. Bicelles, which are discoidal lipid assemblies, are a popular membrane mimetic for ssNMR. They consist of a planar bilayer region composed of long-chain phospholipids (B1166683), with the edge of the disk stabilized by a short-chain phospholipid or a detergent. researchgate.net

A particularly useful formulation for ssNMR is the bicelle system composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) as the long-chain lipid and DPC as the short-chain detergent. nih.govresearchgate.net Under favorable conditions, these DMPC/DPC bicelles have the valuable property of spontaneously aligning in the strong magnetic field of an NMR spectrometer. researchgate.netresearchgate.net This alignment provides detailed information about the orientation of protein secondary structures relative to the lipid bilayer. researchgate.net

A significant advantage of the DMPC/DPC system is the dual role of DPC. The same detergent can be used to solubilize and purify a membrane protein in the form of micelles for initial characterization by solution NMR, and then be used to form bicelles for detailed structural analysis by ssNMR, eliminating the need for a potentially disruptive detergent exchange step. nih.govresearchgate.net The applicability of DMPC/DPC bicelles has been demonstrated with the transmembrane protein TatA, showcasing its utility as a versatile membrane-mimetic environment for comprehensive NMR analysis. nih.govresearchgate.net

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29557-51-5 | caymanchem.com |

| Molecular Formula | C₁₇H₃₈NO₄P | caymanchem.com |

| Molecular Weight | 351.5 g/mol | caymanchem.com |

| Critical Micelle Conc. (CMC) | ~0.9 - 1.5 mM | caymanchem.comnih.govnih.gov |

Preparation and Alignment of this compound-containing Bicelles

Bicelles, or bilayered micelles, are disc-shaped nanoaggregates that serve as a popular membrane mimetic for structural studies of membrane proteins. mdpi.com They are typically formed by mixing long-chain phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), with a short-chain detergent or lipid, which in this context is this compound (DPC). nih.govresearchgate.net In this mixture, the long-chain lipids form the planar bilayer region, while the DPC molecules are thought to form the rim of the disc-like structure. researchgate.net

The preparation of DMPC/DPC bicelles is a well-established process. avantiresearch.com It generally involves co-dissolving the appropriate amounts of the dry lipid (DMPC) and detergent (DPC) powders in a buffer solution. nih.govacs.org The mixture is then hydrated, often for several hours at room temperature. avantiresearch.com This process can be accelerated by cycles of vortexing, warming to temperatures above the gel-to-liquid crystalline transition temperature of the long-chain lipid, and cooling. avantiresearch.comnih.gov The properties of the resulting bicelles, particularly their size, are highly dependent on the molar ratio of the long-chain lipid to the detergent, known as the 'q' value. researchgate.netnih.gov For magnetic alignment in NMR studies, a q-value greater than 2.5 is typically required. researchgate.net

A key advantage of DPC-containing bicelles for NMR spectroscopy is their ability to spontaneously align in a strong magnetic field. researchgate.netacs.org Under favorable conditions of concentration, temperature, and a sufficiently high q-ratio, the bicelles orient with their bilayer normal perpendicular to the direction of the magnetic field. researchgate.net This magnetic alignment is crucial for solid-state NMR studies, as it allows for the determination of the orientation of membrane-embedded proteins relative to the lipid bilayer. nih.govacs.org

Table 1: Key Parameters for DMPC/DPC Bicelle Preparation and Alignment

| Parameter | Description | Typical Value/Condition | Source(s) |

|---|---|---|---|

| Long-Chain Lipid | Forms the planar region of the bicelle. | 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | nih.gov, researchgate.net |

| Short-Chain Detergent | Forms the rim of the bicelle. | This compound (DPC) | nih.gov, researchgate.net |

| q-ratio (molar) | Molar ratio of long-chain lipid to DPC. | > 2.5 for magnetic alignment | researchgate.net |

| Preparation Method | Hydration of lipid/detergent film, often with temperature cycling. | Vortexing, warming, and cooling cycles. | avantiresearch.com, nih.gov |

| Alignment | Spontaneous orientation in a strong magnetic field. | Bilayer normal aligns perpendicular to the magnetic field. | researchgate.net |

Structural Analysis of Membrane Proteins in Oriented this compound Bicelles

Oriented bicelles containing DPC provide a near-native environment that is highly advantageous for the structural analysis of membrane proteins by solid-state NMR spectroscopy. nih.govacs.org The magnetic alignment of the bicelles imposes an orientation on the reconstituted membrane proteins, which allows for the measurement of orientation-dependent NMR parameters, such as residual dipolar couplings (RDCs) and chemical shift anisotropies (CSAs). acs.orgnih.gov These parameters provide crucial restraints for calculating the three-dimensional structure of the protein within the lipid environment. acs.org

The use of DMPC/DPC bicelles offers a significant advantage by allowing the same detergent (DPC) to be used for both protein purification and subsequent NMR analysis, eliminating the need for detergent exchange steps. nih.govresearchgate.net This allows for the same protein preparation to be studied in both isotropic DPC micelles by solution-state NMR and in aligned DPC-containing bicelles by solid-state NMR. nih.govresearchgate.net

This methodology has been successfully applied to determine the structures of various membrane proteins. For instance, the applicability of DMPC/DPC bicelles was demonstrated with the ¹⁵N-labeled transmembrane protein TatA. nih.govresearchgate.net Another example is the determination of the structure of MerFt, a membrane protein with two transmembrane helices, which was achieved in magnetically aligned phospholipid bicelles. acs.org In such studies, a single, sharp resonance is often observed for each labeled site in the NMR spectrum, indicating that the protein molecules adopt a well-defined and stable structure and are uniformly oriented within the planar bicelles. acs.org

Isotope Labeling Strategies for this compound-Assisted NMR Investigations

Isotope labeling is a fundamental requirement for NMR-based structural studies of proteins, and its application is critical when using DPC-containing membrane mimetics. nih.govunl.pt To distinguish the signals of the protein from the much larger signals of the detergent molecules in the micelle or bicelle, specific isotope labeling strategies are employed. nih.govckisotopes.com

A common and powerful strategy involves the use of deuterated DPC (often denoted as d₃₈-DPC), where all the hydrogen atoms on the detergent's alkyl chain are replaced with deuterium (B1214612). nih.govlookchem.com Since deuterium is not typically observed in standard proton NMR experiments, the use of d₃₈-DPC effectively renders the detergent "invisible," thus eliminating overwhelming background signals and allowing for clear observation of the proton signals from the protein of interest. nih.gov

Concurrently, the protein itself is typically labeled with NMR-active isotopes such as ¹⁵N and/or ¹³C. nih.govckisotopes.com This is usually achieved by expressing the protein in bacteria grown on minimal media where the sole nitrogen source is ¹⁵NH₄Cl and the carbon source is ¹³C-labeled glucose. unl.pt This uniform labeling allows for the use of powerful triple-resonance NMR experiments, which are essential for assigning the resonances of the protein's backbone and side chains. nih.govunl.pt For larger proteins, where spectral overlap can be a problem, selective labeling of specific amino acid types or even specific positions within an amino acid (e.g., methyl groups) can be employed to simplify spectra and provide specific structural probes. unl.ptckisotopes.comacs.org These isotope labeling approaches, combined with the use of deuterated DPC, are indispensable for determining the high-resolution structures of membrane proteins by solution and solid-state NMR. nih.govnih.gov

Table 2: Common Isotope Labeling Strategies for NMR in DPC

| Component | Labeling Strategy | Purpose | Source(s) |

|---|---|---|---|

| This compound | Perdeuterated (d₃₈-DPC) | Minimize detergent signals in ¹H NMR spectra. | lookchem.com, nih.gov |

| Protein (Backbone) | Uniform ¹⁵N, ¹³C | Enable triple-resonance experiments for resonance assignment. | nih.gov, ckisotopes.com |

| Protein (Large Systems) | Deuteration (²H) with selective protonation | Reduce line broadening and simplify spectra. | unl.pt, ckisotopes.com |

| Protein (Side Chains) | Selective ¹³C labeling (e.g., ILV methyl groups) | Provide specific probes for structure and dynamics in large proteins. | unl.pt, acs.org |

Role in X-ray Crystallography of Membrane Proteins

This compound in Membrane Protein Solubilization for Crystallization Trials

The first and often most challenging step in determining the structure of a membrane protein by X-ray crystallography is to extract it from its native membrane and keep it stable and soluble in an aqueous solution. nih.govd-nb.info this compound is frequently used for this purpose due to its properties as a solubilizing agent. pubcompare.aicube-biotech.com Like other detergents, DPC molecules are amphipathic, and above a certain concentration known as the critical micelle concentration (CMC), they self-assemble into micelles. mdpi.commdpi.com The CMC of DPC is approximately 1.5 mM. lookchem.comcube-biotech.com

When DPC is added to a membrane preparation, its molecules insert into the lipid bilayer. mdpi.com At concentrations above the CMC, the detergent molecules disrupt the membrane and encapsulate the hydrophobic transmembrane regions of the protein, forming a protein-detergent complex (PDC). d-nb.info This complex shields the protein's hydrophobic surfaces from the aqueous solvent, thereby rendering it soluble. nih.gov The choice of detergent is critical, as it must maintain the protein in a stable, monodispersed, and functionally folded state to be suitable for subsequent crystallization trials. nih.govresearchgate.net DPC has been shown to maintain certain proteins, such as the GABA transporter, in a stable and active state. nih.gov The resulting soluble PDC is the starting material for setting up crystallization screens. nih.govnih.gov

Strategies for Obtaining Diffraction-Quality Crystals in this compound Environments

While DPC is a widely used and effective detergent for solubilizing membrane proteins and for NMR studies, obtaining high-quality, diffraction-ready crystals from DPC-solubilized proteins presents significant challenges. acs.orgnih.gov Statistics show that while approximately 40% of membrane protein structures determined by NMR were prepared in DPC micelles, less than 1% of those determined by X-ray crystallography used this detergent. acs.org This suggests that the properties that make DPC excellent for creating small, fast-tumbling micelles for NMR may be less conducive to forming the well-ordered protein-protein contacts necessary for a crystal lattice. nih.gov

The general strategy for crystallizing any protein involves slowly bringing a purified, concentrated protein solution to a state of supersaturation, where crystal nucleation and growth can occur. mit.edu This is typically done using methods like vapor diffusion, where a drop containing the protein, detergent, and a precipitant is allowed to equilibrate with a larger reservoir of a higher precipitant concentration, causing the drop to slowly concentrate. mit.educhemistryviews.org

For membrane proteins solubilized in DPC, success often requires extensive screening of crystallization conditions. Key strategies include:

Detergent Screening: Since DPC itself is often not optimal for crystallization, it is crucial to screen a wide array of other detergents. A protein might be solubilized and purified in DPC and then exchanged into a different detergent more amenable to crystallization. nih.gov

Optimizing Buffer Conditions: Critical components like salt concentration and the presence of additives like glycerol (B35011) must be carefully optimized, as they can significantly affect protein stability and aggregation. nih.gov

Controlling Nucleation: The goal is to promote the growth of a few large, well-ordered crystals rather than many small, imperfect ones. This is achieved by slowly approaching the point of supersaturation to limit the number of initial nucleation events. mit.educhemistryviews.org

Post-Crystallization Treatments: Sometimes, initial crystals have poor diffraction quality. Techniques like controlled dehydration or soaking the crystals with stabilizing ligands can improve the crystal lattice order and enhance diffraction resolution. creative-biostructure.com

Ultimately, obtaining diffraction-quality crystals of membrane proteins, whether in a DPC environment or another detergent, remains a largely empirical process that often requires trial-and-error screening to find the specific conditions that work for a particular protein. nih.govresearchgate.net

Comparative Analysis of this compound with Alternative Membrane Mimetics

This compound (DPC) is a zwitterionic detergent frequently employed in the structural biology and biophysics of membrane proteins. Its chemical structure, featuring a phosphocholine (B91661) headgroup, mimics that of phosphatidylcholine, a primary constituent of eukaryotic cell membranes. This characteristic allows DPC to provide a stabilizing environment for membrane proteins, facilitating their study outside of their native lipid bilayer. However, the efficacy of DPC is not universal for all membrane proteins or experimental techniques. This section offers a comparative look at DPC against other common membrane mimetics.

Comparison with Other Detergents (e.g., Alkyl Maltosides, Phospholipids) in Maintaining Protein Integrity

The choice of detergent is a critical determinant for the successful solubilization and purification of membrane proteins while preserving their native structure and function. Different detergents possess distinct physicochemical properties that influence their interaction with membrane proteins.

This compound (DPC): With its phosphocholine headgroup, DPC is structurally analogous to natural phospholipids, which can be advantageous for stabilizing certain membrane proteins. clinisciences.com It is particularly favored in nuclear magnetic resonance (NMR) spectroscopy studies because it forms relatively small micelles, which is conducive to obtaining high-resolution structural data. mdpi.comacs.orgacs.org However, studies have also indicated that DPC can sometimes lead to non-native conformations or functional states of membrane proteins. acs.orgcam.ac.uknih.gov For instance, research on mitochondrial carriers has shown that while DPC can keep these proteins in solution and produce well-resolved NMR spectra, they often represent nonfunctional states. acs.orgnih.gov

Alkyl Maltosides: This group of non-ionic detergents, with n-dodecyl-β-D-maltoside (DDM) as a prominent example, is widely recognized for its gentle nature in solubilizing and stabilizing a broad array of membrane proteins. avantiresearch.comlabmartgh.comcube-biotech.com DDM typically forms larger micelles than DPC, which can be beneficial for accommodating larger membrane protein complexes. avantiresearch.com Its mildness often helps in preserving the protein's functional integrity. labmartgh.comnih.gov

Phospholipids: Short-chain phospholipids like dihexanoylphosphatidylcholine (DHPC) can act as detergents and offer an environment that is very close to the native membrane. clinisciences.comnih.gov They are often used in combination with other lipids to form bicelles, which are small, disc-shaped lipid bilayers. mdpi.com DHPC micelles have been shown to faithfully mimic the embedding of proteins in a lipid bilayer. nih.govzendy.iopnas.org

A comparative study on the mitochondrial ADP/ATP carrier (AAC3) revealed that the protein exhibited cooperative thermal denaturation in DDM and lauryl maltoside neopentyl glycol (LMNG), but not in DPC, suggesting a less stable, non-native state in the latter. acs.org

Table 1: Comparative Properties of Selected Detergents

| Detergent | Type | Typical Micelle Size (kDa) | Critical Micelle Concentration (CMC) (mM) | Key Characteristics |

|---|---|---|---|---|

| This compound (DPC) | Zwitterionic | ~20 mdpi.com | ~1.5 cube-biotech.com | Mimics phospholipid headgroups, widely used in NMR. clinisciences.commdpi.comacs.org Can sometimes induce non-native protein states. acs.orgnih.gov |

| n-dodecyl-β-D-maltoside (DDM) | Non-ionic | ~50-70 | ~0.17 avantiresearch.comcube-biotech.com | Gentle, preserves function for many proteins, versatile for various techniques. avantiresearch.comlabmartgh.comnih.gov |

| Dihexanoylphosphatidylcholine (DHPC) | Zwitterionic | ~9-11 | ~14-15 | Forms small micelles, closely mimics lipid environment, used in bicelle formation. clinisciences.comnih.govzendy.iopnas.org |

This compound in Phospholipid Bilayer Nanodiscs and Liposomes

To create a more native-like environment than detergent micelles can offer, membrane proteins are often reconstituted into larger lipid-based structures like nanodiscs and liposomes. DPC can be involved in the preparation of these systems.

Nanodiscs are soluble, monodisperse, nanoscale patches of a phospholipid bilayer that are stabilized by a surrounding belt of engineered proteins, known as membrane scaffold proteins (MSPs). nih.govnih.govnih.gov They provide a defined lipid bilayer environment that is more akin to a native membrane than micelles. frontiersin.org

The assembly of nanodiscs typically involves mixing MSPs with phospholipids that have been solubilized by a detergent, often sodium cholate. nih.gov DPC can also be utilized in this process, for instance, by being mixed with the MSP and lipids before detergent removal initiates nanodisc formation. nih.govjove.com The final nanodisc preparation may contain residual DPC, which could potentially influence the reconstituted protein's properties.

The characterization of these nanodisc systems is crucial to ensure their homogeneity and structural integrity. Common techniques include:

Size Exclusion Chromatography (SEC): To assess the size and uniformity of the nanodiscs. researchgate.net

Dynamic Light Scattering (DLS): To measure the hydrodynamic radius of the particles. umich.edunih.gov

Transmission Electron Microscopy (TEM): To visualize the size and shape of the nanodiscs. umich.edunih.gov

Differential Scanning Calorimetry (DSC): To study the phase behavior of the lipids within the nanodiscs. nih.gov

Studies have shown that the properties of the final nanodisc and the embedded protein can be influenced by the choice of lipids and the detergents used during assembly. nih.gov For example, the conformation of the amyloid-β precursor protein C99 has been observed to differ between DPC micelles and POPC bilayers, highlighting the importance of the membrane environment. nih.gov

The process of inserting a membrane protein into a pre-formed lipid structure like a liposome (B1194612) or nanodisc is known as reconstitution. aston.ac.uknih.gov This is a key step for many functional and structural studies.

Reconstitution into Liposomes: Liposomes are spherical vesicles made of one or more lipid bilayers. nih.gov The reconstitution of a membrane protein from a DPC-solubilized state into liposomes generally follows these steps:

The membrane protein is first solubilized and stabilized in a solution containing DPC. acs.org

This protein-detergent complex is then mixed with pre-formed liposomes or with a solution of phospholipids. mdpi.com

The DPC is then gradually removed, which drives the insertion of the protein into the liposome bilayer. mdpi.comacs.orgnih.gov Detergent removal can be accomplished by methods such as dialysis, hydrophobic adsorption using beads, or gel filtration chromatography. nih.gov

Reconstitution into Nanodiscs: A similar principle of detergent removal is applied for reconstituting proteins into nanodiscs. nih.govjove.commdpi.com

The target membrane protein is solubilized in DPC. frontiersin.org

The DPC-solubilized protein is then mixed with the MSP and phospholipids (which may be solubilized in a different detergent). nih.gov

The removal of the detergent(s) triggers the self-assembly of the nanodisc, during which the membrane protein is incorporated into the forming bilayer. nih.govfrontiersin.org

The success of reconstitution depends on factors like the rate of detergent removal, the lipid-to-protein ratio, and the specific characteristics of the membrane protein. nih.gov

Interactions of Dodecylphosphorylcholine with Biological Macromolecules

Protein-Dodecylphosphorylcholine Interactions

DPC's interaction with proteins, particularly membrane proteins, is crucial for their extraction from the native lipid bilayer and stabilization in an aqueous environment for in vitro studies.

The solubilization of membrane proteins by DPC is a process driven by hydrophobic and hydrophilic interactions. Detergent monomers insert into the native cell membrane and, upon reaching a critical concentration, disrupt the lipid bilayer to form protein-detergent-lipid complexes. As the detergent concentration increases, lipids are progressively replaced, ultimately resulting in a protein-detergent complex, often referred to as a protein-detergent micelle. acs.org

In this complex, the hydrophobic alkyl chains of DPC molecules associate with the transmembrane, hydrophobic regions of the protein. This shields the protein's nonpolar surfaces from the aqueous solvent. Concurrently, the hydrophilic phosphocholine (B91661) headgroups of the DPC molecules face outward, interacting with the surrounding water and rendering the entire complex soluble. acs.orgnationalmaglab.org This mechanism has been successfully applied to solubilize various membrane proteins, including G-protein coupled receptors (GPCRs) and single-pass transmembrane receptors, for structural and functional characterization. nih.govnih.gov The stoichiometry of these complexes can be well-defined; for instance, myelin basic protein has been shown to form complexes with approximately 140 DPC molecules per protein molecule. nih.gov

Table 1: Stoichiometry of a Protein-DPC Complex Data derived from experimental findings.

| Protein | Stoichiometry (Protein:DPC molecules) | Method |

|---|---|---|

| Myelin Basic Protein | 1:140 | Ultracentrifugation |

While DPC is effective for solubilization, it is widely recognized that the micellar environment can significantly differ from a native lipid bilayer, potentially altering the protein's structure, stability, and dynamics. nih.govnationalmaglab.orgacs.org A growing body of evidence indicates that DPC, in particular, can have destabilizing and denaturing effects on α-helical membrane proteins. acs.orgcam.ac.uk

Studies on mitochondrial carriers (MCs) have shown that while DPC allows for the acquisition of high-resolution NMR spectra, it induces structural disorder. nih.govacs.org Specifically, several transmembrane helices in the yeast ADP/ATP carrier 3 (AAC3) and the guanosine-guanine carrier 1 (GGC1) appear disordered or flexible when solubilized in DPC micelles. acs.org This is supported by very fast hydrogen/deuterium (B1214612) exchange kinetics, indicating that backbone hydrogen bonds are only marginally stable. acs.org Similarly, the prion protein peptide PrP(110–136) adopts a metastable α-helical conformation when interacting with DPC micelles, which can then lead to the formation of amyloid fibrils. plos.org In another example, a peptide analog of exendin-4 (B13836491) loses its tertiary structure in DPC micelles due to a specific, energetically favorable interaction between its tryptophan side chain and the phosphocholine headgroups, a conformation not observed in sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov

Thermostability assays further highlight these effects. The mitochondrial carrier AAC3, for instance, shows significantly lower thermal stability when solubilized in DPC compared to other detergents like dodecylmaltoside (DDM). acs.orgresearchgate.net

Table 2: Examples of Conformational Perturbations in Proteins Induced by DPC Micelles A summary of research findings on DPC's structural impact.

| Protein/Peptide | Observed Perturbation in DPC | Technique(s) |

|---|---|---|

| Mitochondrial Carriers (e.g., AAC3, GGC1) | Disordering and increased flexibility of transmembrane helices. acs.org | NMR Spectroscopy, Hydrogen-Deuterium Exchange |

| Prion Peptide PrP(110–136) | Adoption of a metastable α-helical conformation that precedes amyloid fibril formation. plos.org | NMR Spectroscopy, Thioflavin T Fluorescence |

| Exendin-4 Analog (TrEX4) | Loss of tertiary "Trp-cage" fold due to tryptophan-phosphocholine interaction. nih.gov | NMR Spectroscopy, Circular Dichroism |

| Phospholamban (PLN) | Exhibits dynamic interaction with SERCA on a μs-ms timescale, with differential line broadening observed. pnas.org | NMR Spectroscopy |

Allostery, the process by which ligand binding at one site affects a distant site on the protein, is fundamentally linked to protein dynamics. nih.gov The DPC micellar environment can alter these dynamics, often leading to non-functional or altered-function states. nih.govacs.org

A clear example is the mitochondrial carrier GGC1, which transports GTP. In DPC micelles, GGC1 not only binds its substrate GTP but also binds ATP—a nucleotide it does not normally transport—with essentially identical chemical shift perturbations. acs.orgresearchgate.net This loss of binding specificity indicates that while the protein can still physically bind ligands, the DPC environment has perturbed its conformational dynamics to the point where it can no longer distinguish between its correct substrate and other molecules. This demonstrates that proteins solubilized in DPC can exist in non-functional states despite appearing structurally intact enough for analysis. nih.govacs.org

Similarly, NMR studies of the regulatory protein phospholamban in complex with the calcium pump SERCA in DPC micelles revealed a dynamic equilibrium between conformational states. pnas.org These dynamics are crucial for function, and their modulation by the detergent environment provides insight into allosteric regulation, even if the observed state is not fully native. The concept that allosteric effects can be mediated by changes in dynamic fluctuations, rather than large structural changes, is a key takeaway from these studies. nih.govresearchmap.jp

Detergent-Induced Conformational Perturbations and Stability of Membrane Proteins in Dodecylphosphorylcholine Micelles

Lipid-Dodecylphosphorylcholine Interactions and Mixed Micelles

DPC also interacts with lipids, forming mixed aggregates that are relevant for membrane protein reconstitution and as model systems for biological membranes.

DPC can form mixed micelles with various lipids and other detergents. These systems are studied to create more native-like membrane mimetics or to develop novel drug delivery systems. nih.govacs.orgacs.org

Coarse-grained molecular dynamics simulations have been used to study the formation and stability of mixed micelles composed of DPC and dodecylmaltoside (DDM). nih.govacs.org These studies show that the stability and properties of the mixed micelles, including their ability to carry and deliver drug-like peptide molecules, can be tuned by altering the mixing ratio of the two surfactants. nih.gov

Another studied system involves mixed micelles of DPC and cholic acid (CA), a bile acid. Molecular dynamics simulations revealed that cholic acid molecules form small aggregates, which then incorporate into the DPC micelles. acs.org The formation of such mixed aggregates is crucial in biological processes like the emulsification and solubilization of dietary lipids in the intestine.

Table 3: Investigated Properties of DPC-Containing Mixed Micelles A summary of findings from molecular dynamics and simulation studies.

| Mixed Micelle System | Key Investigated Properties | Method |

|---|---|---|

| DPC / Dodecylmaltoside (DDM) | Stability, size, shape, and efficacy as a drug carrier for an anti-HIV peptide. nih.govacs.org | Coarse-Grained Molecular Dynamics |

| DPC / Cholic Acid (CA) | Aggregate size, structure, and thermodynamic properties of micelle formation. acs.org | Molecular Dynamics Simulations |

| DPC / 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) | Formation of a membrane mimicking reverse micelle (mmRM) system for protein NMR with long-term stability. portlandpress.com | NMR Spectroscopy |

DPC can act as a perturbing agent on lipid bilayers, altering their physical properties. This is relevant for understanding detergent-membrane interactions during solubilization and for its use in biophysical assays. In one study, DPC was shown to modulate the function of gramicidin (B1672133) channels within a lipid bilayer. nih.gov By shifting the monomer-dimer equilibrium of the gramicidin peptide, DPC effectively altered the local pressure and curvature stress within the membrane, demonstrating a direct influence on the bilayer's physical properties. nih.gov

Furthermore, molecular dynamics simulations of DPC/DDM mixed micelles interacting with a model lipid bilayer composed of dipalmitoylphosphatidylcholine (DPPC) and cholesterol showed that the micelles could enhance the incorporation of a peptide into the membrane. nih.govacs.org This highlights DPC's role in modulating the barrier function of lipid bilayers, a property leveraged in drug delivery research. The interaction involves the fusion of the carrier micelle with the bilayer, facilitating the transfer of its cargo. nih.gov Studies using techniques like differential scanning calorimetry on model membranes such as dipalmitoylphosphatidic acid (DPPA) also show that interactions with membrane-active proteins can induce ordering and structural changes in both the protein and the lipid bilayer. mdpi.com

Formation and Properties of Mixed this compound-Lipid Micelles

Peptide-Dodecylphosphorylcholine Interactions

This compound (DPC) micelles serve as a widely used model system in biophysical studies to mimic the environment of biological membranes. The interactions between peptides and DPC micelles provide critical insights into the mechanisms of peptide binding, insertion into membranes, and the consequent conformational changes that are often coupled to their biological functions.

Binding and Insertion of Peptides into this compound Micelles

The process of peptide binding and insertion into DPC micelles is a multifaceted phenomenon governed by a combination of electrostatic and hydrophobic interactions. The initial contact is often driven by electrostatic attraction between charged residues on the peptide and the zwitterionic phosphocholine headgroups of DPC. Following this initial binding, hydrophobic portions of the peptide can insert into the nonpolar core of the micelle.

Several research findings illustrate the specifics of these interactions:

Role of Specific Residues: The binding of many peptides to DPC micelles is mediated by key amino acid residues. For instance, the interaction of the anticoccidial peptide PW2 with DPC involves an initial approximation through Coulombic forces, with hydrogen bonds anchoring aromatic regions at the micelle's interface. nih.gov A significant interaction is observed where the Arginine-9 residue of PW2 strongly associates with the phosphate (B84403) group of DPC. nih.gov Similarly, studies with a peptide from the human prion protein, PrP(110-136), suggest the formation of a salt bridge between a terminal arginine and the phosphate moiety of the DPC headgroup, which influences the peptide's insertion depth and orientation. plos.orgnih.gov For a hybrid cecropin (B1577577) A-magainin 2 peptide, the initial binding is facilitated by electrostatic interactions involving positively charged Lysine residues and the partial insertion of a Tryptophan residue into the membrane mimetic. pdbj.org

Hydrophobic Insertion: Once bound to the surface, peptides often insert their hydrophobic domains into the core of the DPC micelle. For the PrP(110-136) peptide, this insertion leads to a stable α-helical conformation being "trapped" within the micelle's core. plos.org In cases of high peptide-to-micelle ratios, the micelle core can become occupied, with excess peptide remaining at the headgroup-hydrophobic core interface. plos.org Similarly, studies with the host defense peptide thanatinM21F revealed that its hydrophobic core residues deeply insert into the DPC micelle. ntu.edu.sg

Surface-Bound States: Not all interactions lead to deep insertion. A surface-bound state has been identified for the PrP(110-136) peptide when it interacts with DPC micelles, localized at the interface between the hydrophobic core and the headgroups. plos.orgnih.gov This surface localization is also observed for the N-terminal half of the thanatinM21F peptide. ntu.edu.sg

Energetics of Insertion: The chemical properties of the micelle influence the energetics of peptide insertion. The free energy barrier for peptide insertion into zwitterionic DPC micelles is generally higher compared to anionic micelles like sodium dodecyl sulfate (SDS), due to less favorable electrostatic interactions for cationic peptides. nih.gov

Table 1: Summary of Peptide Binding and Insertion Characteristics with this compound Micelles

| Peptide | Key Interacting Residues/Regions | Mode of Interaction | Reference |

|---|---|---|---|

| PrP(110-136) | Terminal Arginine, Hydrophobic core (residues 111-132) | Initial surface binding followed by insertion of hydrophobic region. A salt bridge between Arginine and the DPC phosphate group is proposed. | plos.orgnih.gov |

| PW2 (anticoccidial peptide) | Arginine-9, Aromatic regions | Initial electrostatic approximation, followed by anchoring via hydrogen bonds. Arg9 strongly interacts with the DPC phosphate group. | nih.gov |

| ThanatinM21F | Hydrophobic core, N-terminal half | Deep insertion of hydrophobic core residues, while the N-terminal portion remains surface-localized. | ntu.edu.sg |

| Cecropin A(1-8)-Magainin 2(1-12) | N-terminal Lysine residues, Tryptophan-2 | Primary binding via electrostatic interactions (Lysine) and partial insertion of the Tryptophan side chain. | pdbj.org |

| Penetratin, Temporin A, KSL | General cationic and hydrophobic regions | Insertion barrier is dependent on the micelle's chemical composition; higher for DPC than for anionic SDS micelles. | nih.gov |

Conformational Changes of Peptides upon Interaction with this compound Environments

A critical aspect of peptide-micelle interaction is the induction of structural changes in the peptide. Many peptides are unstructured in aqueous solution and adopt a defined secondary or tertiary structure only upon encountering a membrane-like environment such as a DPC micelle. tandfonline.com This induced folding is essential for their biological activity.

Alpha-Helix Formation: A common conformational change is the transition from a random coil to an α-helical structure. The PrP(110-136) peptide, for instance, adopts a stable α-helical conformation when it inserts into a DPC micelle. plos.org Even when bound to the micelle surface, it forms a metastable, looser α-helical structure. plos.org Similarly, molecular dynamics simulations showed a helix elongation for the PW2 peptide, a process stabilized by its association with the DPC micelle. nih.gov Fusogenic peptides, which are involved in membrane fusion, are also known to form α-helices in DPC micelle environments, a change that can be time and pH-dependent. researchgate.net

Beta-Sheet and Turn Structures: Not all peptides form α-helices. The bovine antimicrobial peptide indolicidin (B8082527) adopts a unique extended backbone structure in DPC micelles, featuring two half-turns. acs.org A cyclic analog of Dynorphin A was found to contain a type III β-turn when bound to DPC micelles. sckans.edu Furthermore, the host defense peptide thanatinM21F forms an anti-parallel β-sheet structure in the presence of DPC. ntu.edu.sg

Loss of Tertiary Structure: In some cases, the interaction with DPC micelles can lead to a loss of pre-existing structure. An analog of exendin-4 (TrEX4), which exhibits a specific "Trp-cage" fold in the presence of SDS micelles, was found to be devoid of this tertiary structure when interacting with DPC micelles. nih.gov This structural difference is attributed to a strong, energetically favorable interaction between the peptide's tryptophan side chain and the phosphocholine headgroups of DPC, which overrides the forces that stabilize the tertiary fold. nih.gov

Dependence on Environment: The final conformation of a peptide is highly dependent on the specific properties of the micellar environment. The structure of indolicidin, for example, differs between zwitterionic DPC and anionic SDS micelles, though both conformations share some similarities. acs.org These findings underscore the importance of choosing a membrane mimetic that accurately reflects the target biological membrane. nih.gov

Table 2: Conformational Changes of Peptides in this compound Environments

| Peptide | Conformation in Aqueous Solution | Conformation in DPC Micelles | Reference |

|---|---|---|---|

| PrP(110-136) | Water-soluble | Stable α-helix (inserted); Metastable, looser α-helix (surface-bound) | plos.org |

| PW2 | Dynamic | Helix elongation observed | nih.gov |

| Exendin-4 analog (TrEX4) | Unstructured | Lacks tertiary structure (in contrast to SDS micelles) | nih.gov |

| Indolicidin | Unstructured | Extended backbone with two half-turns | acs.org |

| Cyclic Dynorphin A analog | Exhibits cis-trans isomerism | Contains a type III β-turn (cis isoform) | sckans.edu |

| ThanatinM21F | Unstructured | Anti-parallel β-sheet | ntu.edu.sg |

| Cell-Penetrating Peptides (general) | Generally unstructured | Often adopt α-helical structure | tandfonline.com |

Advanced Methodologies and Research Directions Involving Dodecylphosphorylcholine

Integration of Experimental and Computational Approaches in Dodecylphosphorylcholine Research

The synergy between experimental techniques and computational simulations has significantly advanced our understanding of how this compound interacts with biological molecules and how it influences their structure and dynamics. This integrated approach provides a more comprehensive picture than either method could achieve alone.

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to complement experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence spectroscopy. nih.gov For instance, MD simulations guided by NMR experimental data have been employed to elucidate the detailed interactions between peptides and DPC micelles. mdpi.com These simulations can reveal dynamic events at an atomic level, such as the insertion of a peptide into the micelle, the orientation of the peptide within the micelle-water interface, and the specific residues that interact with the DPC molecules. nih.govmdpi.com

A combined experimental and computational study on antimicrobial peptides demonstrated the accuracy of MD simulations in predicting the secondary structure and the depth of insertion of the peptides into DPC micelles, which were validated by Fourier-transform infrared (FTIR) and fluorescence spectroscopy, as well as deuterium (B1214612) exchange experiments. nih.gov Such studies not only validate the computational models but also allow for a deeper interpretation of the experimental results. For example, while experiments might show that a peptide is located at the micelle-water interface, simulations can pinpoint the specific amino acid interactions driving this localization. nih.gov

Furthermore, the combination of quantum chemical calculations and molecular simulations has been used to investigate the self-assembly of DPC molecules and their potential as drug delivery systems. plos.orgnih.gov These computational approaches can predict stable conformations and the thermodynamics of drug encapsulation within DPC micelles, providing a theoretical framework that can guide the experimental design of novel drug delivery strategies. plos.orgnih.govsin-chn.com

However, it is also crucial to acknowledge that while DPC is widely used, particularly for NMR studies, the micellar environment may not always represent the native state of a membrane protein. cam.ac.uk Integrated studies combining solution-NMR, functional assays, and MD simulations have shown that for some proteins, such as mitochondrial carriers, DPC can induce non-native, nonfunctional states despite yielding high-resolution NMR spectra. cam.ac.uk This highlights the importance of a multi-faceted approach, where computational and multiple biophysical techniques are used to critically evaluate the physiological relevance of structures determined in DPC.

Innovations in this compound-based Sample Preparation for High-Resolution Studies

The preparation of high-quality samples is a critical bottleneck in the high-resolution structural determination of membrane proteins. DPC has been at the forefront of innovative sample preparation strategies, particularly for solution NMR spectroscopy and, more recently, for cryo-electron microscopy (cryo-EM).

A significant innovation in solution NMR is the use of DPC to form bicelles, which are disc-shaped nanoaggregates. mdpi.com These are created by mixing long-chain phospholipids (B1166683) like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) with a short-chain detergent such as DPC. nih.gov These magnetically alignable bicelles provide a more native-like lipid bilayer environment compared to spherical micelles and have been successfully used for the solid-state NMR structural analysis of membrane proteins. nih.gov A key advantage of the DMPC/DPC bicelle system is the ability to use the same detergent for both protein purification in micelles and subsequent structural analysis in bicelles, eliminating the need for detergent exchange. nih.gov

For solution NMR of larger membrane proteins, deuterated DPC (DPC-d38) is often essential. cymitquimica.comisotope.com The use of deuterated detergents minimizes the overwhelming proton signals from the detergent itself, which would otherwise obscure the signals from the protein of interest. researchgate.net This has been crucial for obtaining high-resolution structural data on membrane proteins solubilized in DPC micelles. nih.gov

Sample preparation protocols have also been refined to improve the proper insertion of proteins and peptides into DPC micelles. For instance, a method involving co-solubilization of the peptide and DPC in an organic solvent like hexafluoro-isopropanol (HFIP) followed by lyophilization and rehydration has been shown to yield better quality NMR spectra compared to direct dissolution. nih.gov

In the realm of cryo-EM, DPC has been used to solubilize and stabilize membrane proteins for single-particle analysis. pdbj.orgnih.gov While cryo-EM has traditionally been challenged by the small size of detergent-solubilized membrane proteins, recent advances in instrumentation and image processing have enabled the determination of near-atomic resolution structures of proteins in DPC micelles. For example, the structure of the Chikungunya virus nsP1 was determined in DPC, and DPC was also used in the structural studies of the vacuolating cytotoxin A (VacA) from Helicobacter pylori. pdbj.orgnih.gov

Emerging Spectroscopic and Biophysical Techniques Leveraging this compound

The unique properties of DPC micelles make them amenable to a wide array of established and emerging spectroscopic and biophysical techniques, providing deeper insights into the structure, dynamics, and interactions of biomolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy remains a cornerstone technique where DPC is extensively used. medchemexpress.com Advanced NMR experiments, such as paramagnetic relaxation enhancement (PRE), have been powerfully applied to peptides and proteins in DPC micelles. nih.govpasteur.fr By introducing a paramagnetic spin label into the system, PRE provides distance restraints that can define the location and orientation of a molecule within the micelle. nih.govpasteur.fr This has been instrumental in refining the structures of membrane-bound peptides and proteins. pasteur.fr Furthermore, NMR relaxation measurements (¹³C, ²H, and ³¹P) have been used to probe the dynamics of the DPC molecules themselves within the micelle, offering a detailed picture of the membrane-mimetic environment. nih.gov

Fluorescence Spectroscopy is another valuable tool for studying biomolecules in DPC micelles. Techniques like fluorescence resonance energy transfer (FRET) can be used to study protein-protein interactions within the micellar environment. numberanalytics.com The quenching of tryptophan fluorescence by lipid-soluble quenchers can also provide information on the insertion depth of peptides and proteins into the DPC micelle.

Circular Dichroism (CD) Spectroscopy is widely used to assess the secondary structure of proteins and peptides upon interaction with DPC micelles. researchgate.net Changes in the CD spectrum can indicate conformational changes, such as the folding of a peptide into an α-helix upon binding to the micelle. researchgate.net Synchrotron radiation CD (SRCD) offers higher sensitivity and has been used to study subtle conformational changes of proteins upon binding to DPC-containing bicelles. nih.gov

More recently, Gigahertz-to-Terahertz (GHz-to-THz) Dielectric Spectroscopy has been applied to DPC micelle solutions. researchgate.net This technique can probe the collective dynamics of water and the DPC molecules, providing information on the hydration and polarization at the molecular level. researchgate.netscispace.com

Future Prospects for this compound in Elucidating Complex Biological Systems

This compound is poised to remain a critical tool in structural biology and biophysics, with its applications expanding to tackle increasingly complex biological questions.

The continued development of hybrid membrane mimetic systems that incorporate DPC is a promising future direction. These systems, such as nanodiscs and bicelles of varying compositions, offer a more tunable and potentially more native-like environment than simple micelles. mdpi.comnih.gov The ability to use DPC in conjunction with different lipids will allow researchers to systematically investigate the effects of the lipid environment on membrane protein structure and function.

In the field of drug discovery and delivery , DPC is being explored as a component of drug delivery systems (DDS). plos.orgnih.gov Its biocompatibility and ability to self-assemble into stable structures make it an attractive candidate for encapsulating and delivering therapeutic agents. plos.orgnih.gov Future research will likely focus on optimizing DPC-based DDS for targeted delivery and controlled release, guided by integrated computational and experimental approaches. sin-chn.com

The study of protein-protein interactions within a membrane-like context is another area where DPC will continue to be valuable. By co-reconstituting multiple proteins into DPC micelles, it is possible to study their assembly into functional complexes using techniques like NMR and FRET. numberanalytics.comnih.gov This is particularly relevant for understanding the function of large membrane protein assemblies.

Furthermore, DPC will play a role in the structural elucidation of challenging membrane protein targets , including G-protein coupled receptors (GPCRs) and ion channels. nih.gov While obtaining high-resolution structures of these proteins remains difficult, the ongoing improvements in NMR and cryo-EM, coupled with innovative sample preparation strategies involving DPC, will undoubtedly lead to new breakthroughs.

Finally, the application of emerging biophysical techniques to DPC-solubilized systems will continue to provide novel insights. numberanalytics.comnih.govpwr.edu.plhoriba.com Techniques like single-molecule spectroscopy could reveal transient conformational states of proteins in DPC micelles that are averaged out in ensemble measurements. numberanalytics.com The integration of such advanced methods will be crucial for unraveling the complex mechanisms of biological systems at the molecular level.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing DPC in laboratory settings?

- Methodological Answer : DPC synthesis typically involves phosphatidylcholine modifications using alkylation or phosphorylation protocols. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. For novel compounds, elemental analysis and X-ray crystallography may supplement these techniques. Experimental sections must detail reaction conditions, purification steps, and validation metrics to ensure reproducibility .

Q. How should DPC be stored and handled to maintain stability in experimental setups?

- Methodological Answer : DPC should be stored in anhydrous conditions at -20°C for long-term stability (months to years) or 0–4°C for short-term use (days to weeks). Solubility in dimethyl sulfoxide (DMSO) or aqueous buffers requires sonication and vortexing to ensure homogeneity. Avoid repeated freeze-thaw cycles, as they may degrade the compound. Pre-experimental validation (e.g., NMR or assay-based stability checks) is recommended .

Q. What techniques are used to quantify DPC concentration in biological samples?

- Methodological Answer : Colorimetric assays using enzymatic hydrolysis (e.g., phospholipase D) can quantify DPC by measuring choline release. Protocols involve sample homogenization in cold PBS, centrifugation to remove insoluble material, and reaction with pre-optimized enzyme mixes. Standard curves (0–50 µM) must be prepared alongside samples, with absorbance measured at 570 nm. For cell or tissue samples, normalization to protein content or cell count is critical .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be optimized to study DPC’s drug-loading mechanisms?

- Methodological Answer : MD simulations of DPC aggregates require all-atom force fields (e.g., CHARMM36) and explicit solvent models. Key parameters include temperature (310 K), pressure (1 bar), and simulation duration (>30 ns for equilibrium). Trajectory analysis should focus on radial distribution functions (RDFs) to identify interaction hotspots (0.5–1.0 nm intervals) between DPC and drugs like doxorubicin. Hydrophobic, van der Waals, and electrostatic interactions dominate encapsulation, validated by free energy calculations .

Q. What strategies address discrepancies in DPC’s interaction data across experimental conditions?

- Methodological Answer : Conflicting results (e.g., variable drug-loading efficiency) often arise from differences in DPC aggregation states or buffer ionic strength. Systematic studies should control for critical variables:

- Aggregate size : Dynamic light scattering (DLS) to confirm micelle/nanoparticle uniformity.

- pH and ionic strength : Adjust to mimic physiological conditions (pH 7.4, 150 mM NaCl).

- Drug-to-DPC molar ratios : Optimize via isothermal titration calorimetry (ITC).

Meta-analyses using PRISMA guidelines can reconcile contradictions by evaluating study heterogeneity and bias .

Q. How do structural variations in DPC analogs affect drug delivery efficacy?

- Methodological Answer : Modifying DPC’s alkyl chain length or phosphate group alters critical parameters:

- Critical micelle concentration (CMC) : Measured via fluorescence spectroscopy using pyrene probes.

- Drug release kinetics : Dialysis-based assays under sink conditions.

- Cellular uptake efficiency : Flow cytometry with fluorescently tagged DPC-drug complexes.

Comparative studies require strict adherence to standardized protocols (e.g., fixed lipid-to-drug ratios) and in vitro-in vivo correlation (IVIVC) models .

Q. What are the key considerations when designing experiments to evaluate DPC’s role in targeted drug delivery?

- Methodological Answer : Studies must integrate:

- Targeting ligands : Conjugation strategies (e.g., biotin-streptavidin) for receptor-specific delivery.

- Biological barriers : Evaluate DPC stability in serum (via agarose gel electrophoresis) and endosomal escape efficiency (pH-sensitive probes).

- In vivo models : Pharmacokinetic profiling in rodents, with tissue distribution assessed via LC-MS/MS.

Ethical approvals (e.g., IACUC) and compliance with ARRIVE guidelines for animal studies are mandatory .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products